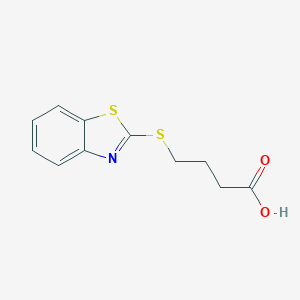

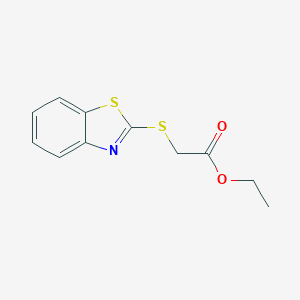

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Übersicht

Beschreibung

Synthesis Analysis

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis

The molecular formula of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is C11H11NO2S2 . The canonical SMILES structure is CCOC(=O)CSC1=NC2=CC=CC=C2S1 .Chemical Reactions Analysis

The title reagent engaged in the modified Julia olefination with aldehydes under mild reaction conditions (DBU, CH2Cl2, rt or −78 °C) to yield α, β -unsaturated esters .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is 253.341 g/mol . It has 5 H-Bond acceptors and 0 H-Bond donors .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

A series of compounds including “Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate” were designed and synthesized for evaluation of anticonvulsant activity . The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test . One of the most active compounds of the series showed significant protection at a dose of 100 mg/kg in mice .

Neurotoxicity Evaluation

These compounds were also evaluated for neurotoxicity . This is crucial in the development of new drugs, as it’s important to assess potential adverse effects on the nervous system.

Computational Pharmacophore Study

A computational study was carried out for calculation of pharmacophore pattern and prediction of pharmacokinetic properties . This helps in understanding the interaction of these compounds with biological systems and predicting their behavior in the body.

Binding Properties with Epilepsy Molecular Targets

The titled compounds have exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . This suggests potential use in the treatment of epilepsy.

Synthesis of Novel Hydrazones/Acetohydrazones

The compound “Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate” was used in the synthesis of novel 1,3-benzothiazol-2-yl hydrazones/acetohydrazones . These novel compounds could have various potential applications in medicinal chemistry.

Drug Design and Discovery

The structural requirement of pharmacophore was kept in view while designing and synthesizing these compounds . This indicates the role of “Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate” in drug design and discovery.

Wirkmechanismus

Target of Action

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a compound that has been evaluated for its anticonvulsant activity . The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors , and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and the propagation of action potentials, which are key factors in the onset of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, potentially reducing the likelihood of seizure onset.

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate are those involved in neuronal signaling and excitability. By modulating the activity of key receptors and transporters, the compound can influence the flow of ions across neuronal membranes, which in turn can affect the propagation of action potentials along neuronal pathways .

Pharmacokinetics

A computational study was carried out for the calculation of the pharmacophore pattern and prediction of pharmacokinetic properties . The impact of these properties on the compound’s bioavailability and therapeutic efficacy would be an important area for future research.

Result of Action

The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-[4-(4-bromophenoxy)benzylidene] acetohydrazide BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound’s action can result in a significant reduction in seizure activity.

Safety and Hazards

The safety data sheet for a similar compound, Ethyl acetate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, causes serious eye irritation, and has specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZLAJJSFPATME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214015 | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

CAS RN |

24044-88-0, 64036-42-6 | |

| Record name | Acetic acid, (2-benzothiazolylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)